Copper(II) nitrate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

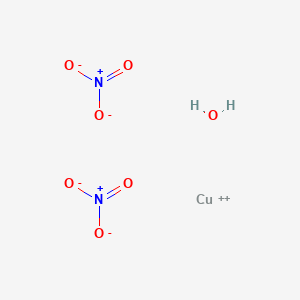

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-31-9 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Copper(II) Nitrate Hydrate: A Technical Guide on Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: Copper(II) nitrate, an inorganic compound with the formula Cu(NO₃)₂, is a versatile chemical reagent that exists in several hydrated forms. The hydrates, typically blue, hygroscopic crystalline solids, are the most common forms encountered in laboratory and industrial settings.[1] This document provides an in-depth examination of the chemical properties, structural characteristics, and key experimental protocols associated with copper(II) nitrate hydrate. It serves as a comprehensive resource for professionals in research and development who utilize this compound in various applications, from organic synthesis to the preparation of advanced materials.

Chemical and Physical Properties

Copper(II) nitrate hydrates are characterized by their blue crystalline appearance and high solubility in water and ethanol.[2][3] The degree of hydration significantly influences the physical properties of the compound. The most common hydrates include the hemipentahydrate (Cu(NO₃)₂·2.5H₂O), trihydrate (Cu(NO₃)₂·3H₂O), and hexahydrate (--INVALID-LINK--₂).[1] Anhydrous copper(II) nitrate is a blue-green solid that sublimes in a vacuum at 150–200 °C.[1][4]

Quantitative Data Summary

The key physical and chemical properties of various forms of copper(II) nitrate are summarized in the table below for easy comparison.

| Property | Anhydrous | Hemipentahydrate | Trihydrate | Hexahydrate |

| Formula | Cu(NO₃)₂ | Cu(NO₃)₂·2.5H₂O | Cu(NO₃)₂·3H₂O | Cu(NO₃)₂·6H₂O |

| Molar Mass | 187.56 g/mol [1][2] | 232.59 g/mol [1] | 241.60 g/mol [1] | - |

| Appearance | Blue-green crystals[1] | Blue crystals[1] | Blue crystals[1] | Blue crystals[1] |

| Density | 3.05 g/cm³[1] | - | 2.32 g/cm³[1][2] | 2.07 g/cm³[1] |

| Melting Point | 114 °C[1] | - | 114.5 °C (decomposes)[3] | 26.4 °C (decomposes)[1] |

| Boiling Point | Sublimes at 150-200°C | Decomposes | 170 °C (decomposes)[1] | Decomposes |

| Solubility (Water) | - | - | 381 g/100 mL (40 °C)[1] | 243.7 g/100 mL (80 °C)[1] |

Structure and Coordination Chemistry

The structure of copper(II) nitrate is defined by the coordination geometry of the copper(II) ion, which is typically octahedral. The specific coordination environment varies with the degree of hydration.

Hydrated Forms

In aqueous solutions, copper(II) nitrate exists as the aqua complex [Cu(H₂O)₆]²⁺, which imparts the characteristic blue color to the solution.[1] This complex exhibits a d⁹ electronic configuration, leading to rapid ligand exchange.[1]

-

Hemipentahydrate (Cu(NO₃)₂·2.5H₂O): X-ray structural analysis has shown that in this form, the copper(II) ion is coordinated to two water molecules. The remaining water is held in the crystal lattice by hydrogen bonds.[5] The crystalline structure features octahedral Cu(II) centers surrounded by water molecules and nitrate anions.[6]

-

Trihydrate (Cu(NO₃)₂·3H₂O): This is one of the most common commercially available hydrates.

-

Hexahydrate (--INVALID-LINK--₂): In this structure, the copper(II) ion is octahedrally coordinated to six water molecules, forming the hexaaquacopper(II) cation. The nitrate ions are not directly bonded to the copper center but are present as counter-ions in the crystal lattice.[1] Unusually for many octahedral Cu(II) complexes, the typical Jahn-Teller distortion is reportedly not observed in the crystal structure of the hexahydrate.[1]

Caption: Coordination of the [Cu(H₂O)₆]²⁺ complex.

Reactivity and Applications

Thermal Decomposition

Attempting to dehydrate this compound by heating does not yield the anhydrous salt. Instead, it leads to decomposition. At approximately 80°C, the hydrates convert to basic copper nitrate (Cu₂(NO₃)(OH)₃), which further decomposes to black copper(II) oxide (CuO) at 180°C.[1] This decomposition reaction is a viable laboratory method for generating nitrogen dioxide and subsequently, nitric acid.[1][7]

The overall decomposition is as follows: 2Cu(NO₃)₂(s) → 2CuO(s) + 4NO₂(g) + O₂(g)[1][6][7]

Caption: Thermal decomposition pathway of this compound.

Use in Organic Synthesis

Copper(II) nitrate is a valuable reagent in organic chemistry.

-

Nitration of Aromatic Compounds: In combination with acetic anhydride, it is an effective reagent for the nitration of aromatic compounds, a reaction known as the Menke nitration .[1][6]

-

Claycop Reagent: Hydrated copper nitrate adsorbed onto clay produces a reagent called "Claycop." This blue-colored slurry is used for various oxidative transformations, such as the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyls.[1][4][6]

Experimental Protocols

Synthesis of this compound

Method 1: From Copper Metal and Nitric Acid

This is the most common laboratory synthesis method.

-

Objective: To synthesize this compound by reacting copper metal with nitric acid.

-

Materials: Copper metal (turnings or wire), concentrated nitric acid (HNO₃).

-

Procedure:

-

Place copper metal in a flask, preferably within a fume hood due to the evolution of toxic nitrogen dioxide gas.

-

Carefully add concentrated nitric acid to the copper. The reaction is vigorous.

-

The reaction produces copper(II) nitrate, water, and nitrogen dioxide gas, as shown by the equation: Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l).[1][7]

-

Once the reaction ceases, the resulting blue solution is filtered to remove any unreacted copper.

-

The solution is then carefully evaporated or left in a desiccator to crystallize, yielding blue crystals of this compound.[7] Gentle heating should be avoided as it can cause decomposition.[7]

-

Caption: Workflow for the synthesis of this compound.

Method 2: From Copper(II) Sulfate and Calcium Nitrate

-

Objective: To synthesize copper(II) nitrate via a precipitation reaction.

-

Materials: Concentrated solutions of copper(II) sulfate (CuSO₄) and calcium nitrate (Ca(NO₃)₂).

-

Procedure:

-

Mix concentrated aqueous solutions of copper(II) sulfate and calcium nitrate.

-

Insoluble calcium sulfate (CaSO₄) will precipitate out of the solution.

-

The reaction is: CuSO₄(aq) + Ca(NO₃)₂(aq) → Cu(NO₃)₂(aq) + CaSO₄(s).[7]

-

Filter the mixture to remove the precipitated calcium sulfate. Vacuum filtration is recommended.[7]

-

The remaining blue filtrate, containing soluble copper(II) nitrate, is collected and crystallized as described in Method 1.

-

Qualitative and Quantitative Analysis

Protocol 1: Qualitative Identification

-

Objective: To confirm the presence of Cu²⁺ and NO₃⁻ ions in a sample.

-

Procedure for Cu²⁺:

-

Flame Test: Introduce a small amount of the salt into a non-luminous flame. A blue or green flame confirms the presence of copper.[7][8]

-

Precipitation Test: To an aqueous solution of the salt, add potassium ferrocyanide solution. The formation of a chocolate-brown precipitate confirms the presence of Cu²⁺ ions.[8]

-

-

Procedure for NO₃⁻ (Brown Ring Test):

-

Dissolve the salt in water in a test tube.

-

Add an equal volume of freshly prepared iron(II) sulfate (FeSO₄) solution.

-

Carefully incline the test tube and add concentrated sulfuric acid (H₂SO₄) down the side to form a separate layer at the bottom.

-

The formation of a brown ring at the junction of the two liquid layers confirms the presence of the nitrate anion.[9]

-

Protocol 2: Assay Determination (Iodometric Titration)

-

Objective: To determine the purity or concentration of copper(II) nitrate.

-

Principle: Cu²⁺ ions oxidize iodide ions (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator.

-

Procedure Outline:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Acidify the solution slightly with dilute sulfuric acid.

-

Add an excess of potassium iodide (KI) solution. The Cu²⁺ will oxidize the I⁻ to I₂, forming a brownish solution and a precipitate of copper(I) iodide (CuI). The reaction is: 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂(aq).

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution.

-

As the brown color of the iodine fades to a pale yellow, add a few drops of starch indicator solution, which will turn the solution deep blue/black.

-

Continue the titration dropwise until the blue color disappears. This is the endpoint. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

-

The concentration of Cu²⁺ in the original sample can be calculated from the volume and concentration of the sodium thiosulfate solution used. This method is a standard for determining copper content with high accuracy.

-

References

- 1. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13778-31-9 [chemicalbook.com]

- 4. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 5. chempap.org [chempap.org]

- 6. Copper(II)_nitrate [chemeurope.com]

- 7. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. saltanalysis.com [saltanalysis.com]

A Technical Guide to the Physical Properties of Copper(II) Nitrate Hydrate Crystals

For Researchers, Scientists, and Development Professionals

This document provides a comprehensive overview of the core physical properties of Copper(II) nitrate hydrate crystals. It is intended to serve as a technical resource, consolidating key quantitative data and outlining standardized experimental protocols for the characterization of this compound.

Introduction

Copper(II) nitrate, Cu(NO₃)₂, is an inorganic salt that commonly exists as a series of hydrates, Cu(NO₃)₂·xH₂O. These hydrates are hygroscopic blue crystalline solids, with the trihydrate and hexahydrate being the most frequently encountered forms in a laboratory setting.[1] The anhydrous form, in contrast, presents as blue-green crystals and sublimes in a vacuum at 150–200 °C.[1][2][3] The degree of hydration significantly influences the physical properties of the crystals, including their structure, density, and thermal stability. Understanding these properties is critical for applications in synthesis, catalysis, and materials science.

Quantitative Physical Properties

The primary physical characteristics of the common forms of Copper(II) nitrate are summarized below. These values represent a consolidation of data from various chemical reference sources.

Table 1: General Physical Properties

| Property | Anhydrous (Cu(NO₃)₂) | Trihydrate (Cu(NO₃)₂·3H₂O) | Hexahydrate (Cu(NO₃)₂·6H₂O) |

| Molar Mass | 187.56 g/mol [1] | 241.60 g/mol [1][4] | 295.65 g/mol [5][6] |

| Appearance | Blue-green crystals[1] | Blue, deliquescent crystals[1][7] | Blue crystals[1] |

| Density | 3.05 g/cm³[1][4] | 2.32 g/cm³[1][4] | 2.07 g/cm³[1][4] |

| Melting Point | 256 °C (decomposes)[4][8] | 114.5 °C[4][7][9] | 26.4 °C (decomposes)[1][4] |

| Boiling Point | Sublimes at 150-200 °C | 170 °C (decomposes)[1][10] | Decomposes |

| Crystal System | Orthorhombic[2][5] | Rhombohedral[2][5] | Triclinic[5] |

Table 2: Solubility in Water ( g/100 mL)

| Compound | 0 °C | 10 °C | 20 °C | 25 °C | 30 °C | 40 °C | 50 °C | 60 °C | 80 °C | 100 °C |

| Trihydrate | 83.5[9] | 100[9] | 124.7[9] | 150.6[9] | 156.4[9] | 381[1][4] | 171.7[9] | 181.7[9] | 666[1][4] | 247.2[9] |

| Hexahydrate | - | - | - | - | - | - | - | - | 243.7[1][4] | - |

Crystal Structure

Copper(II) nitrate hydrates form distinct crystal structures depending on the number of water molecules in the lattice.

-

Anhydrous Copper(II) Nitrate (Cu(NO₃)₂): Exists in two polymorphs, α and β, both featuring three-dimensional coordination polymer networks. The α form has a single copper environment with [4+1] coordination, while the β form has two different copper centers, one with [4+1] coordination and one that is square planar.[1]

-

Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O): Crystallizes in the rhombohedral system.[2][5]

-

Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O): X-ray structural analysis has shown this hydrate to have a monoclinic crystal system with a space group of I2/c. In this structure, two water molecules coordinate with the Copper(II) ion, while the remaining water is bound by hydrogen bonds.

-

Copper(II) Nitrate Hexahydrate (--INVALID-LINK--₂): This hydrate has a triclinic crystal system.[5] The structure consists of an octahedral [Cu(H₂O)₆]²⁺ complex, where the Jahn-Teller distortion, typically expected for octahedral Cu(II) complexes, is not readily apparent from the six nearly equal Cu-O distances.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of crystalline this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of the trihydrate form. The hexahydrate decomposes at a temperature too low for this standard apparatus.

-

Sample Preparation: Ensure the this compound crystals are finely powdered and completely dry.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube with a heating oil bath). The sample should be positioned adjacent to the thermometer bulb or temperature sensor.

-

Heating:

-

Rapid Determination: Initially, heat the sample rapidly to find an approximate melting range.

-

Accurate Determination: For a precise measurement, heat the sample slowly, at a rate of approximately 1-2 °C per minute, once the temperature is within 15-20 °C of the approximate melting point.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point. For hydrates, decomposition may be observed as a color change or gas evolution. The melting point of the trihydrate is 114.5 °C, while the hexahydrate melts with decomposition at 26.4 °C.[1][4][9]

Protocol for Solubility Determination (Isothermal Method)

This protocol determines the solubility of a hydrate at a specific temperature.

-

System Preparation: Prepare a saturated solution by adding an excess amount of this compound crystals to a known volume of deionized water in a jacketed beaker connected to a constant temperature water bath.

-

Equilibration: Stir the solution vigorously for an extended period (several hours) to ensure equilibrium is reached between the dissolved and undissolved salt. Maintain a constant temperature throughout.

-

Sample Extraction: Once equilibrated, stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant liquid using a pre-heated pipette to prevent premature crystallization.

-

Gravimetric Analysis:

-

Weigh an empty, dry evaporating dish.

-

Transfer the extracted supernatant into the dish and weigh it again to determine the mass of the solution.

-

Carefully heat the dish to evaporate the water completely, leaving behind the anhydrous salt residue. Heating must be gentle to avoid decomposition of the nitrate.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved salt.

-

-

Calculation: Calculate the solubility in grams of salt per 100 g or 100 mL of water based on the masses recorded. Repeat the procedure at various temperatures to construct a solubility curve.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information on the crystal lattice, unit cell dimensions, and atomic arrangement.

-

Crystal Selection & Mounting:

-

Under a microscope, select a high-quality single crystal, typically 0.1-0.3 mm in size, that is well-formed and free of visible defects.[1]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

An X-ray source (commonly Molybdenum, MoKα radiation) generates a beam that is directed at the crystal.[11]

-

The crystal is rotated through various orientations. As the X-ray beam interacts with the crystal's atomic lattice, it diffracts at specific angles, satisfying Bragg's Law (nλ=2d sinθ).[11]

-

A detector records the intensity and position of these diffracted X-rays, creating a diffraction pattern. A full sphere or hemisphere of data is collected by scanning through different angles.[11]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's space group.[1]

-

Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map of the crystal structure.[1]

-

The atomic positions and other parameters are iteratively refined against the experimental data to produce a final, validated crystal structure model.

-

Visualized Workflows and Processes

The following diagrams illustrate key logical and experimental workflows related to the characterization of this compound crystals.

Caption: A logical workflow for the comprehensive physical characterization of synthesized crystals.

When heated, hydrated Copper(II) nitrate undergoes a multi-step thermal decomposition. The process involves initial dehydration followed by the decomposition of the anhydrous salt into copper(II) oxide, nitrogen dioxide, and oxygen.[3][12]

Caption: A simplified representation of the thermal decomposition process for Copper(II) nitrate trihydrate.

References

- 1. fiveable.me [fiveable.me]

- 2. westlab.com [westlab.com]

- 3. fountainheadpress.com [fountainheadpress.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. youtube.com [youtube.com]

Stability of Copper(II) Nitrate Hydrates: A Technical Examination of Trihydrate vs. Hemipentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relative stability of two common hydrates of copper(II) nitrate: the trihydrate (Cu(NO₃)₂·3H₂O) and the hemipentahydrate (Cu(NO₃)₂·2.5H₂O). Understanding the stability of these compounds is critical for applications in catalysis, organic synthesis, and the formulation of copper-containing materials where precise hydration states are necessary for consistent reactivity and shelf-life.

Physicochemical Properties

Both the trihydrate and hemipentahydrate of copper(II) nitrate are blue, crystalline solids that are hygroscopic, readily absorbing moisture from the atmosphere.[1][2] The difference in their water of crystallization content influences their molecular weight, density, and crystal structure, which in turn affects their stability.

Table 1: Comparison of Physicochemical Properties

| Property | Copper(II) Nitrate Trihydrate | Copper(II) Nitrate Hemipentahydrate |

| Chemical Formula | Cu(NO₃)₂·3H₂O | Cu(NO₃)₂·2.5H₂O |

| Molar Mass | 241.60 g/mol [1] | 232.591 g/mol [1] |

| Appearance | Blue crystals[1] | Blue crystalline solid[2] |

| Density | 2.32 g/cm³[1] | 2.32 g/cm³ |

| Hygroscopicity | Hygroscopic[1] | Hygroscopic[2] |

Thermal Stability

The thermal stability of hydrated copper(II) nitrate is a critical parameter, as heating does not yield the anhydrous salt but leads to decomposition into copper(II) oxide (CuO).[1] Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques to elucidate the decomposition pathways.

Thermal Decomposition of Copper(II) Nitrate Trihydrate

The thermal decomposition of copper(II) nitrate trihydrate proceeds in stages. The initial mass loss is attributed to the release of water molecules, followed by the decomposition of the nitrate to form copper oxide. One study shows that in an air atmosphere, the first stage of mass loss (39.71%) begins at approximately 103 °C and concludes at 225 °C.[3] In an argon atmosphere, this process occurs between 84 °C and 208 °C with a mass loss of 35.42%.[3] The theoretical water content of the trihydrate is 22.4%.[3] The observed mass loss being higher than the theoretical water content suggests that the decomposition of the nitrate begins before all water of crystallization is removed.[3] Evolved gas analysis confirms the simultaneous release of water and nitrogen oxides.[3] A subsequent mass loss of 22.87% is observed between 225 °C and 347 °C in air, corresponding to further decomposition to CuO.[3]

Thermal Decomposition of Copper(II) Nitrate Hemipentahydrate

Data from differential thermal analysis/thermogravimetry (DTA-TG) and differential scanning calorimetry/thermogravimetry (DSC-TG) are available for the hemipentahydrate, though a detailed breakdown of the decomposition steps is not as readily available in comparative literature.[4] The decomposition is expected to follow a similar pathway of initial dehydration followed by decomposition of the nitrate to copper(II) oxide.

Table 2: Thermal Decomposition Data

| Hydrate | Atmosphere | Onset of Decomposition (°C) | Decomposition End (°C) | Mass Loss (%) | Notes |

| Trihydrate | Air | ~103[3] | ~347[3] | Stage 1: 39.71, Stage 2: 22.87[3] | Decomposition to CuO[3] |

| Trihydrate | Argon | ~84[3] | >208[3] | Stage 1: 35.42[3] | Decomposition to CuO[3] |

| Hemipentahydrate | Not specified | Not specified | Not specified | Not specified | DTA-TG and DSC-TG data available[4] |

Note: A direct comparison is challenging due to variations in experimental conditions between studies.

Hygroscopicity

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition pathway of copper(II) nitrate hydrates.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of the copper(II) nitrate hydrate is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

A controlled atmosphere of a purge gas (e.g., nitrogen, argon, or air) is maintained at a constant flow rate (e.g., 20 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of decomposition and the corresponding mass losses.

-

For evolved gas analysis, the outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous decomposition products.

Dynamic Vapor Sorption (DVS)

Objective: To quantify the hygroscopicity of copper(II) nitrate hydrates.

Methodology:

-

A small, accurately weighed sample of the this compound is placed in the DVS instrument's microbalance.

-

The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the system holds until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

The change in mass at each RH step is plotted to generate a sorption-desorption isotherm, which provides information on the amount of water absorbed at different humidity levels.

Visualizations

Logical Flow of Stability Assessment

Caption: Workflow for assessing the stability of copper(II) nitrate hydrates.

Thermal Decomposition Pathway of Hydrated Copper(II) Nitrate

Caption: Generalized thermal decomposition pathway for hydrated copper(II) nitrate.

Conclusion

Both copper(II) nitrate trihydrate and hemipentahydrate are hygroscopic crystalline solids that decompose upon heating to form copper(II) oxide. Based on the available data, the trihydrate begins to lose its water of crystallization at temperatures as low as 84 °C in an inert atmosphere. While direct comparative studies are limited, the fundamental principles of hydration suggest that the hemipentahydrate, with its lower water content, may be more susceptible to moisture uptake in a humid environment as it seeks a more stable hydrated state. For applications requiring stringent control over water content and thermal stability, it is imperative to characterize the specific hydrate form being used and to control the storage and handling conditions accordingly. Further side-by-side comparative studies using techniques like TGA-MS and DVS under identical conditions are warranted to definitively establish the relative stability of these two hydrates.

References

- 1. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Copper(II) Nitrate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper(II) nitrate hydrate in various organic solvents. Understanding the solubility of this compound is crucial for its application in diverse fields, including organic synthesis, catalyst preparation, and materials science. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Introduction to this compound

Copper(II) nitrate, Cu(NO₃)₂, is an inorganic salt that commonly exists in hydrated forms, with the trihydrate (Cu(NO₃)₂·3H₂O) and hexahydrate (Cu(NO₃)₂·6H₂O) being the most prevalent.[1] These hydrates are blue, crystalline, and hygroscopic solids.[2][3] The solubility of these hydrates in non-aqueous solvents is a critical parameter for their use as reagents and precursors in various chemical processes. For instance, in organic synthesis, copper(II) nitrate has been used in combination with acetic anhydride as an effective reagent for the nitration of aromatic compounds.

Solubility Data

Table 1: Solubility of Copper(II) Nitrate Hydrates in Various Organic Solvents

| Solvent | Formula | Hydrate Form | Temperature (°C) | Solubility | Notes | Source(s) |

| Ethanol | C₂H₅OH | Trihydrate & Hexahydrate | Not Specified | Soluble / Very Soluble | Also reported as soluble in "alcohol". | [1][2][3][4][5] |

| Ethanol | C₂H₅OH | Trihydrate | 12.5 | 100 g / 100 cc | The term "alcohol" is used in the source; ethanol is the most common interpretation. | [1] |

| Methanol | CH₃OH | Trihydrate | Not Specified | Highly Soluble | Solubility is noted to be highest in methanol among C1-C5 alcohols and decreases with increasing carbon chain length. | [6] |

| Dioxane | C₄H₈O₂ | Not Specified | Not Specified | Soluble | [1] | |

| Ethyl Acetate | C₄H₈O₂ | Trihydrate | Not Specified | Insoluble / Practically Insoluble | [1][3][4] | |

| Ether (general) | R-O-R' | Not Specified | Not Specified | Reacts Vigorously | The compound dissolves but also reacts, indicating it is not a simple dissolution process. | [1] |

| Halocarbons | R-X | Not Specified | Not Specified | Insoluble | [3] | |

| Ammonia | NH₃ | Hydrates | Not Specified | Very Soluble | Dissolves in concentrated ammonia to form a complex salt. | [2][3][5] |

Note: The hygroscopic nature of copper(II) nitrate hydrates means that absorbed moisture can significantly influence solubility in organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

3.1. Objective

To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

3.2. Materials and Equipment

-

This compound (specify form, e.g., trihydrate)

-

Anhydrous organic solvent of choice

-

Scintillation vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed drying dishes (e.g., glass evaporating dishes)

-

Analytical balance (± 0.0001 g)

-

Drying oven or vacuum desiccator

-

Glovebox or Schlenk line (recommended due to hygroscopic nature)[7][8]

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or test tube. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (stir or shake) for a prolonged period (e.g., 20-24 hours) to ensure equilibrium is reached.[7][8] Preliminary experiments may be needed to determine the optimal equilibration time.[7]

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a sufficient time to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant liquid using a volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a filter can be used.

-

-

Gravimetric Analysis:

-

Dispense the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the exact mass of the dish plus the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature, in a drying oven at a temperature well below the decomposition temperature of the salt (the trihydrate decomposes at 170°C), or in a vacuum desiccator.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight.

-

Weigh the dish with the dry solute residue.

-

3.4. Calculation

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + solute)

-

Mass of solute: (Mass of dish + solute) - (Mass of empty dish)

-

Solubility: (Mass of solute / Mass of solvent) x 100. The result is expressed as grams of solute per 100 grams of solvent.

3.5. Alternative Methods

For more precise or high-throughput measurements, other analytical techniques can be employed to determine the concentration of the solute in the saturated solution, such as:

-

Spectroscopy (e.g., UV-Vis or Atomic Absorption) [7]

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

Caption: Workflow for gravimetric determination of solubility.

References

- 1. Cupric nitrate | Cu(NO3)2 | CID 18616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound | 13778-31-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Copper(II) Nitrate Hydrate to Copper Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O) into copper(II) oxide (CuO). This process is of significant interest in various fields, including catalyst preparation, synthesis of nanomaterials, and as a precursor in solid-state reactions. This document details the reaction mechanism, experimental protocols for its analysis, and quantitative data derived from thermal analysis techniques.

Reaction Mechanism and Pathway

The thermal decomposition of this compound is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous or partially hydrated salt into an intermediate species, and finally yields copper(II) oxide. The primary gaseous byproducts of this reaction are water vapor (H₂O), nitrogen dioxide (NO₂), and oxygen (O₂).

The most common hydrate, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), initially loses its water of crystallization upon gentle heating. This is a crucial first step that results in a change in the crystal structure and color of the compound. As the temperature increases, the anhydrous or partially dehydrated copper(II) nitrate decomposes further.

A key intermediate in this process is often a basic copper nitrate, such as copper(II) hydroxynitrate (Cu₂(OH)₃NO₃).[1][2] This intermediate is formed through a combination of dehydration and denitration. Finally, at higher temperatures, the basic copper nitrate decomposes to form the stable black solid, copper(II) oxide.

The overall chemical equation for the decomposition of anhydrous copper(II) nitrate is:

2Cu(NO₃)₂(s) → 2CuO(s) + 4NO₂(g) + O₂(g)[3]

However, for the hydrated salt, the process is more complex and can be represented by a series of reactions.

Reaction Pathway Diagram:

Caption: Thermal decomposition pathway of Copper(II) Nitrate Trihydrate.

Quantitative Data

The thermal decomposition of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes key quantitative data from these analyses. The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

| Parameter | Temperature Range (°C) | Mass Loss (%) | Event | Reference |

| Dehydration (Stage 1) | 80 - 225 | ~22.4% (for trihydrate) | Endothermic | [4] |

| Decomposition to Intermediate | 225 - 350 | Varies | Endothermic/Exothermic | [4][5] |

| Decomposition to CuO | > 350 | ~30% (from intermediate) | Endothermic | [6] |

| Overall Mass Loss (to CuO) | 80 - 400 | ~69.5% (for trihydrate) | - | [5] |

Note: The mass loss percentages are theoretical for Cu(NO₃)₂·3H₂O and can be influenced by the formation of intermediates and experimental conditions.

Experimental Protocols

A thorough understanding of the thermal decomposition process requires precise experimental techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500)

-

High-purity nitrogen or air for purge gas

-

Platinum or ceramic crucible

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas flow rate (e.g., 50 mL/min of nitrogen).

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[7]

-

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset and completion temperatures of each decomposition step and the corresponding percentage mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000)

-

Aluminum or copper crucibles with lids

-

Crucible press

-

High-purity nitrogen for purge gas

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a tared DSC crucible.

-

Seal the crucible using a press. Prepare an empty, sealed crucible as a reference.

-

-

Instrument Setup:

-

Place the sample and reference crucibles in the DSC cell.

-

Set the purge gas flow rate (e.g., 20 mL/min of nitrogen).

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Start the DSC run and record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to dehydration, melting, and decomposition events. Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each transition.

Product Characterization by X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Procedure:

-

Sample Preparation:

-

Heat samples of this compound to specific temperatures (e.g., 150 °C, 250 °C, and 400 °C) in a furnace and hold for a defined period (e.g., 1 hour) to obtain the solid residues.

-

Grind the resulting solid residues into a fine powder.

-

-

XRD Analysis:

-

Mount the powder sample on an XRD sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan a 2θ range from 10° to 80°.

-

-

Data Analysis: Compare the obtained diffraction patterns with standard reference patterns from the JCPDS database to identify the crystalline phases present at each temperature.

Experimental Workflow Diagram:

Caption: Experimental workflow for analyzing the thermal decomposition.

Conclusion

The thermal decomposition of this compound to copper(II) oxide is a well-defined yet complex process involving distinct stages of dehydration and decomposition. A thorough understanding of this reaction, facilitated by techniques such as TGA, DSC, and XRD, is essential for its application in various scientific and industrial contexts. The provided data and protocols serve as a valuable resource for researchers and professionals working with this important chemical transformation.

References

An In-depth Technical Guide on the Hygroscopic Nature of Copper(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) nitrate, with the chemical formula Cu(NO₃)₂, is an inorganic salt that exists in several hydration states, most commonly as the hemipentahydrate (Cu(NO₃)₂·2.5H₂O), trihydrate (Cu(NO₃)₂·3H₂O), and hexahydrate (--INVALID-LINK--₂).[1] These compounds are characterized by their vibrant blue crystalline appearance.[2] A defining and critical characteristic of copper(II) nitrate and its hydrated forms is their pronounced hygroscopic nature—the ability to attract and hold water molecules from the surrounding atmosphere.[2] The anhydrous form is particularly hygroscopic and will readily absorb moisture to form various hydrates.[1]

Furthermore, the hydrates themselves are not only hygroscopic but are often described as deliquescent, meaning they can absorb enough atmospheric moisture to dissolve completely into a saturated solution.[3][4] This property has significant implications for the handling, storage, stability, and application of the compound. In research and pharmaceutical development, where precise stoichiometry and purity are paramount, understanding and controlling the water content of copper(II) nitrate is essential for achieving reproducible results, whether it's used as a catalyst, a reagent in organic synthesis, or a precursor in the development of copper-based therapeutic agents.[5][6] This guide provides a comprehensive technical overview of the hygroscopic properties of copper(II) nitrate hydrate, methods for its characterization, and its relevance in scientific applications.

Physicochemical and Hygroscopic Properties

Copper(II) nitrate exists in multiple forms, each with distinct physical properties. The presence of water of crystallization significantly influences its stability, appearance, and density.

Data Presentation: Physical Properties

The quantitative data for the various forms of copper(II) nitrate are summarized in the table below for easy comparison.

| Property | Anhydrous (Cu(NO₃)₂) | Hemipentahydrate (Cu(NO₃)₂·2.5H₂O) | Trihydrate (Cu(NO₃)₂·3H₂O) | Hexahydrate (--INVALID-LINK--₂) |

| Molar Mass | 187.56 g/mol [1] | 232.59 g/mol [1] | 241.60 g/mol [1] | 295.65 g/mol |

| Appearance | Blue-green crystals[1] | Blue crystals[2] | Blue crystals[1] | Blue, prismatic crystals |

| Density | 3.05 g/cm³[1] | ~2.3 g/cm³ | 2.32 g/cm³[1] | 2.07 g/cm³[1] |

| Melting Point | 114 °C (sublimes at 150-200°C)[1] | Decomposes | 114.5 °C (decomposes)[7] | 26.4 °C (decomposes)[1] |

| Solubility in Water | Highly soluble | Very soluble | 381 g/100 mL (40 °C)[1] | 243.7 g/100 mL (80 °C)[1] |

Hygroscopicity and Deliquescence

The hygroscopic nature of copper(II) nitrate is a critical factor in its practical use. Deliquescence occurs when the vapor pressure of the saturated aqueous solution of the salt is less than the partial pressure of water in the ambient air. The relative humidity at which this process begins is known as the Critical Relative Humidity (CRH).[4] While specific CRH values for copper(II) nitrate hydrates are not widely published, their deliquescent behavior indicates a low CRH, necessitating stringent storage conditions.[3] Exposure to ambient humidity can lead to changes in the physical state, from solid crystals to a paste-like substance or a complete solution, altering the compound's mass and molarity.

Experimental Protocols for Water Content Analysis

Accurate determination of the water content in this compound is crucial for stoichiometric calculations in chemical synthesis and formulation. Several analytical techniques can be employed.

Protocol: Gravimetric Analysis by Thermal Decomposition

This method determines the total volatile content, which is primarily water in the case of hydrates.

Objective: To determine the percentage by mass of water of hydration in a sample of this compound.

Methodology:

-

Preparation: Dry a clean porcelain crucible and its lid by heating them in an oven at 110°C for 30 minutes. Allow them to cool to room temperature in a desiccator.

-

Initial Weighing: Accurately weigh the empty, dry crucible and lid to four decimal places (m₁).

-

Sample Addition: Add approximately 1-2 grams of the this compound sample to the crucible. Accurately weigh the crucible, lid, and sample together (m₂).

-

Heating: Place the crucible on a clay triangle supported by a ring stand. Heat the sample gently at first, then more strongly. Note that heating hydrated copper(II) nitrate does not yield the anhydrous salt but causes decomposition to copper(II) oxide (CuO), a black solid, and releases nitrogen dioxide (a toxic brown gas) and oxygen.[1] This must be performed in a well-ventilated fume hood.

-

Reaction: 2Cu(NO₃)₂·3H₂O(s) → 2CuO(s) + 4NO₂(g) + O₂(g) + 6H₂O(g)

-

-

Cooling & Final Weighing: After the decomposition is complete (the blue crystals have turned into a uniform black powder), allow the crucible, lid, and residue to cool completely in a desiccator. Weigh the cooled assembly (m₃).

-

Calculation:

-

Mass of hydrate = m₂ - m₁

-

Mass of residue (CuO) = m₃ - m₁

-

The theoretical mass of water can be calculated based on the stoichiometry of the starting hydrate and the final oxide.

-

Protocol: Thermogravimetric Analysis (TGA)

TGA provides quantitative data on mass loss as a function of temperature.

Objective: To analyze the thermal decomposition profile of copper(II) nitrate trihydrate.

Methodology:

-

Instrument Setup: Calibrate a thermogravimetric analyzer according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 10-15 mg of the copper(II) nitrate trihydrate sample into an alumina or platinum TGA pan.[8]

-

Analysis Conditions: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a continuous flow of an inert gas like nitrogen or argon.[8][9]

-

Data Interpretation: The resulting TGA curve plots the percentage mass loss versus temperature. The distinct steps in the curve correspond to the loss of water molecules and subsequent decomposition of the nitrate to the oxide. For copper(II) nitrate trihydrate, the initial mass loss starting around 84-103°C corresponds to dehydration, which overlaps with the onset of nitrate decomposition.[9]

Data Presentation: TGA Decomposition Stages of Cu(NO₃)₂·3H₂O

| Stage | Temperature Range (in Air) | Mass Loss (in Air) | Evolved Species Detected by MS |

| 1 | ~103°C – 225°C | ~39.7% | H₂O, Nitrogen Oxides (NOₓ) |

| 2 | ~225°C – 347°C | ~22.9% | NOₓ, O₂ |

| (Data adapted from a study on thermal decomposition)[9] |

Protocol: Karl Fischer Titration (KFT)

KFT is a highly specific and accurate method for determining water content.

Objective: To quantify the exact water content of a this compound sample.

Methodology:

-

Titrator Preparation: Prepare the Karl Fischer titrator by adding a suitable solvent (e.g., anhydrous methanol) to the titration vessel and neutralizing it with the Karl Fischer reagent to an electrometric endpoint.[10] For salts that are poorly soluble in methanol, a co-solvent like ethylene glycol may be required.[11]

-

Standardization: Determine the water equivalence factor (F) of the Karl Fischer reagent by titrating a known mass of a certified water standard, such as sodium tartrate dihydrate.[10]

-

Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the conditioned titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument records the volume of titrant consumed.

-

Calculation: The percentage of water is calculated using the volume of titrant, the water equivalence factor (F), and the mass of the sample.[10]

Relevance in Drug Development

While simple inorganic salts like copper(II) nitrate are not typically used directly as active pharmaceutical ingredients (APIs) due to non-specific toxicity, copper compounds are of significant interest in drug development.[12] They are used as catalysts in the synthesis of APIs and intermediates.[5] Furthermore, copper complexes exhibit a wide range of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects.[12]

The hygroscopic nature of a precursor like copper(II) nitrate is critical. Uncontrolled water content can lead to errors in reactant stoichiometry, affecting the yield and purity of the final product. For APIs that exist as hydrates, understanding their interaction with water vapor is essential for determining stability, storage conditions, and formulation strategies.[13] Techniques like Dynamic Vapor Sorption (DVS) are used to study how moisture uptake affects the physical form of a drug substance, such as converting an anhydrous form to a less soluble hydrate.[13]

Copper ions are known to modulate several cellular signaling pathways, including the MAPK and PI3K-Akt pathways, often by interacting with growth factors, membrane receptors, or kinases.[14][15] The development of copper-based drugs often involves designing organic ligands that can form stable complexes, delivering copper to target tissues or modifying the ligand's own pharmacodynamics.[12][16]

Stability, Storage, and Handling

The hygroscopic and deliquescent properties of this compound demand rigorous storage and handling protocols.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from combustible materials and incompatible substances.[3] Containers must be tightly sealed to prevent moisture ingress. For highly sensitive applications, storage in a desiccator over a drying agent (e.g., silica gel) or within a glovebox under an inert atmosphere is recommended.

-

Thermal Stability: It is crucial to recognize that heating hydrated copper(II) nitrate does not simply remove the water of crystallization to yield the anhydrous form. Instead, it leads to thermal decomposition, beginning at temperatures as low as 80°C, forming basic copper nitrate and subsequently copper(II) oxide at higher temperatures.[1]

Conclusion

The hygroscopic and deliquescent nature of this compound is a defining characteristic that governs its use in research and industry. For scientists and professionals in drug development, a thorough understanding of this property is not merely a matter of handling but is fundamental to ensuring the accuracy, reproducibility, and success of experimental work. The propensity of this compound to absorb atmospheric moisture necessitates precise analytical control over its water content, using methods such as TGA and Karl Fischer titration, and mandates strict protocols for its storage. As a versatile precursor and catalyst, the integrity of copper(II) nitrate is the first step in complex synthetic pathways, including those aimed at producing novel therapeutic agents. By mastering the challenges presented by its hygroscopicity, researchers can effectively harness the utility of this important inorganic compound.

References

- 1. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. CheMondis Marketplace [chemondis.com]

- 3. shepchem.com [shepchem.com]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. Copper chemicals for the pharmaceutical, cosmetics & food industries - TIB Chemicals AG [tib-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper(II)_nitrate [chemeurope.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. ardena.com [ardena.com]

- 14. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrates of Copper(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of copper(II) nitrate, along with its anhydrous counterpart. This document details their chemical and physical properties, methods of synthesis, and thermal decomposition characteristics. Experimental protocols for their preparation and analysis are also included to support research and development activities.

Introduction to Copper(II) Nitrate and Its Hydrates

Copper(II) nitrate, with the chemical formula Cu(NO₃)₂, is an inorganic compound that exists in several hydration states. These forms range from the anhydrous compound to various hydrates, with the most common being the trihydrate and hexahydrate. The presence of water of crystallization significantly influences the physical and chemical properties of these compounds, including their color, crystal structure, density, and reactivity. The hydrated forms are typically blue, hygroscopic solids, while the anhydrous form is a blue-green crystalline solid.[1] These compounds are utilized in various applications, including as catalysts in organic synthesis, as mordants in dyeing and printing, in pyrotechnics, and as a source of copper in electroplating.[2][3]

Physicochemical Properties of Copper(II) Nitrate Hydrates

The different hydrates of copper(II) nitrate exhibit distinct physical and chemical properties. A summary of their key quantitative data is presented in Table 1.

| Property | Anhydrous | Hemipentahydrate | Trihydrate | Hexahydrate |

| Chemical Formula | Cu(NO₃)₂ | Cu(NO₃)₂ · 2.5H₂O | Cu(NO₃)₂ · 3H₂O | Cu(NO₃)₂ · 6H₂O |

| Molar Mass ( g/mol ) | 187.56 | 232.59 | 241.60 | 295.65 |

| Appearance | Blue-green crystals[1] | Blue crystalline solid[2] | Blue crystals[1] | Blue rhombohedral crystals |

| Density (g/cm³) | 3.05[4] | 2.3[2] | 2.32[4] | 2.07[4] |

| Melting Point (°C) | 256 (decomposes)[4] | 114[2] | 114.5[4] | 26.4 (decomposes)[4] |

| Boiling Point (°C) | Sublimes at 150-200[1] | Decomposes[2] | 170 (decomposes)[1] | Decomposes |

| Solubility in Water | Reacts | Soluble | 381 g/100 mL (40 °C)[4] | 243.7 g/100 mL (80 °C)[4] |

Synthesis of Copper(II) Nitrate Hydrates

The synthesis of copper(II) nitrate hydrates typically involves the reaction of copper or a copper(II) salt with nitric acid. The specific hydrate obtained depends on the crystallization conditions. The anhydrous form, however, requires a non-aqueous route.

General Synthesis of Hydrated Copper(II) Nitrate

A common method for preparing hydrated copper(II) nitrate involves the reaction of copper metal, copper(II) oxide, copper(II) hydroxide, or copper(II) carbonate with nitric acid.[1][5]

Experimental Protocol:

-

Reactant Preparation: In a fume hood, carefully add a stoichiometric amount of copper(II) oxide, hydroxide, or carbonate to a beaker containing dilute nitric acid with stirring. Alternatively, slowly add pieces of copper metal to the nitric acid. The reaction with copper metal produces toxic nitrogen dioxide gas and should be performed with extreme caution.[4]

-

Reaction: Stir the mixture until the copper source has completely dissolved. For carbonates, the reaction is complete when the effervescence of carbon dioxide ceases.[5]

-

Filtration: If any solid impurities remain, filter the solution.

-

Crystallization: Concentrate the resulting blue solution by gentle heating to encourage crystallization upon cooling. The specific hydrate formed will depend on the concentration and temperature at which crystallization occurs. For instance, the hexahydrate tends to form at lower temperatures, while the trihydrate is obtained at higher temperatures.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold, deionized water. Dry the crystals in a desiccator to prevent decomposition that can occur with heating.[4]

Synthesis of Anhydrous Copper(II) Nitrate

Anhydrous copper(II) nitrate cannot be obtained by heating the hydrates, as this leads to decomposition. It is prepared by the reaction of copper metal with dinitrogen tetroxide (N₂O₄) in a non-aqueous solvent like ethyl acetate.

Experimental Protocol:

-

Reaction Setup: In a moisture-free environment (e.g., a glovebox), suspend copper metal in dry ethyl acetate.

-

Addition of N₂O₄: Slowly add a solution of dinitrogen tetroxide in ethyl acetate to the copper suspension.

-

Reaction: Stir the mixture until the reaction is complete, which is indicated by the formation of a solid adduct, Cu(NO₃)₂·N₂O₄.[6]

-

Isolation of Adduct: Isolate the adduct by filtration in the inert atmosphere.

-

Decomposition to Anhydrous Salt: Gently heat the adduct to approximately 90 °C under vacuum to remove the N₂O₄ and obtain the anhydrous copper(II) nitrate.

The following diagram illustrates the general workflow for the synthesis of different forms of copper(II) nitrate.

Thermal Decomposition

Heating hydrated copper(II) nitrate does not yield the anhydrous salt; instead, it leads to decomposition, ultimately forming copper(II) oxide (CuO). The decomposition process occurs in stages, with the initial loss of water molecules followed by the decomposition of the nitrate groups.[1]

The thermal decomposition of copper(II) nitrate trihydrate, for example, proceeds through the formation of a basic copper nitrate intermediate, Cu₂(NO₃)(OH)₃, which then further decomposes to copper(II) oxide at higher temperatures.[1] The decomposition is accompanied by the release of nitrogen dioxide (NO₂) and oxygen (O₂).[4]

The following diagram illustrates the thermal decomposition pathway of hydrated copper(II) nitrate.

Experimental Characterization

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for studying the thermal stability and decomposition of copper(II) nitrate hydrates.

Experimental Protocol for TGA/DSC:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the copper(II) nitrate hydrate into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA/DSC instrument.

-

Analysis Conditions: Heat the sample from ambient temperature to a final temperature of at least 300°C at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air flow at 50 mL/min).

-

Data Analysis: The TGA curve will show mass loss as a function of temperature, corresponding to the loss of water and decomposition products. The DSC curve will indicate endothermic or exothermic events associated with these processes.

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to identify the crystalline phases of the different hydrates and to determine their crystal structures.

Experimental Protocol for XRD:

-

Sample Preparation: Finely grind a small amount of the this compound to a homogenous powder.

-

Sample Mounting: Mount the powder on a sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection: Collect the diffraction pattern over a specific 2θ range (e.g., 10-80°) using a Cu Kα radiation source. Set appropriate step sizes and scan speeds for data collection.[7]

-

Data Analysis: Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the specific hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the copper(II) nitrate hydrates, particularly the vibrations of the nitrate ions and the water molecules.

Experimental Protocol for FTIR:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, for attenuated total reflectance (ATR)-FTIR, place the sample directly on the ATR crystal.

-

Data Collection: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and shapes of the absorption bands. The nitrate group (NO₃⁻) typically shows strong absorptions around 1380 cm⁻¹ (asymmetric stretch) and 830 cm⁻¹ (out-of-plane bend). The presence of water is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretching) and a bending vibration around 1630 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the different hydrates of copper(II) nitrate. The information on their properties, synthesis, and characterization is intended to be a valuable resource for researchers and professionals in chemistry and drug development. The provided experimental protocols offer a starting point for the preparation and analysis of these versatile compounds. Further investigation into the specific catalytic activities and reaction mechanisms of these hydrates in various applications remains a promising area for future research.

References

- 1. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) Nitrate hemipentahydrate Exporter | Copper(II) Nitrate hemipentahydrate Exporting Company | Copper(II) Nitrate hemipentahydrate International Distributor [multichemexports.com]

- 3. americanelements.com [americanelements.com]

- 4. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. Copper(II) nitrate - Crystal growing [en.crystalls.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. injri.andavancollege.ac.in [injri.andavancollege.ac.in]

Synthesis of Copper(II) Nitrate Hydrate from Copper Metal: A Technical Guide

This guide provides a comprehensive overview of the synthesis of copper(II) nitrate hydrate from copper metal, intended for researchers, scientists, and professionals in drug development. The document details the underlying chemical principles, experimental protocols, and safety considerations for this common laboratory procedure.

Introduction

Copper(II) nitrate, in its hydrated form (Cu(NO₃)₂·xH₂O), is a blue crystalline solid with significant applications in various fields, including organic synthesis, as a catalyst, in textile dyeing, and pyrotechnics.[1] The synthesis from copper metal and nitric acid is a classic and illustrative example of a redox reaction. This process involves the oxidation of copper metal by nitric acid, which is itself reduced, leading to the formation of copper(II) ions, nitrogen oxides, and water.[2][3] The resulting copper(II) ions and nitrate ions from the acid then form copper(II) nitrate. The degree of hydration of the final product depends on the crystallization conditions. The most common hydrates are the trihydrate and hexahydrate.[4]

Chemical Reaction and Stoichiometry

The reaction between copper metal and nitric acid can proceed via different pathways depending on the concentration of the nitric acid.

-

With Concentrated Nitric Acid: The reaction is vigorous, producing nitrogen dioxide (NO₂), a toxic reddish-brown gas.[3][5] The balanced chemical equation for this reaction is: Cu(s) + 4HNO₃(aq, conc) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)[4][6]

-

With Dilute Nitric Acid: The reaction is less vigorous and primarily produces nitrogen monoxide (NO), a colorless gas that readily oxidizes to nitrogen dioxide in the air.[5] The balanced chemical equation is: 3Cu(s) + 8HNO₃(aq, dil) → 3Cu(NO₃)₂(aq) + 2NO(g) + 4H₂O(l)[5]

For the purpose of this guide, the focus will be on the reaction with concentrated nitric acid due to its more common use in laboratory preparations for achieving a complete and faster reaction.

Experimental Protocol

This protocol outlines the synthesis of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) from copper metal and concentrated nitric acid.

3.1. Materials and Equipment

-

Copper metal (turnings, wire, or powder)

-

Concentrated nitric acid (65-70%)

-

Distilled or deionized water

-

Beaker or Erlenmeyer flask

-

Heating mantle or hot plate

-

Stirring rod or magnetic stirrer

-

Fume hood

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish or beaker

-

Desiccator

3.2. Safety Precautions

-

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns to the skin and eyes and is harmful if inhaled.[7][8] Always handle nitric acid in a well-ventilated fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[8][9]

-

Nitrogen Dioxide Gas: The reaction produces nitrogen dioxide (NO₂), a toxic and corrosive gas.[10][11] Inhalation can cause severe respiratory irritation, which may be delayed.[7] The entire experiment must be conducted in a functional fume hood.

-

Copper(II) Nitrate: Copper(II) nitrate is a moderate skin and eye irritant and is toxic if ingested.[1]

-

Exothermic Reaction: The reaction is exothermic and can cause the solution to heat up significantly, potentially leading to splashing.[3][5] Add the reactants slowly and with cooling if necessary.

3.3. Step-by-Step Procedure

-

Preparation of Reactants: Weigh out the desired amount of copper metal. For example, to synthesize approximately 10 grams of copper(II) nitrate trihydrate, use about 2.6 grams of copper metal.[11]

-

Reaction Setup: Place the copper metal in a beaker or Erlenmeyer flask of appropriate size. The reaction should be carried out in a fume hood.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid to the copper metal. A vigorous reaction will commence, producing a reddish-brown gas (NO₂).[3] The solution will turn green and then blue.[3][5] For 2.6 grams of copper, approximately 16 mL of 65% nitric acid will be required, based on stoichiometry. It is advisable to use a slight excess of copper to ensure all the nitric acid reacts.

-

Reaction Completion: Continue the reaction until the evolution of brown fumes ceases, indicating that the copper has completely reacted.[5] The reaction is exothermic and may reach temperatures of 60-70°C.[3][5] Gentle heating can be applied to ensure the reaction goes to completion, but avoid boiling, which can decompose the nitric acid.

-

Filtration: If any unreacted copper remains, filter the hot solution through a Buchner funnel to remove the solid.

-

Crystallization: Transfer the clear blue solution to a crystallizing dish or beaker. Allow the solution to cool slowly to room temperature. Blue crystals of this compound will form. To increase the yield, the solution can be gently concentrated by heating before cooling, but overheating should be avoided to prevent the formation of basic copper nitrate.[4]

-

Isolation and Drying of Crystals: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid. It is crucial not to heat the hydrated crystals to dry them, as this will cause decomposition to copper(II) oxide.[4][12] The crystals should be dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).[12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of copper(II) nitrate trihydrate.

| Parameter | Value | Notes |

| Reactants | ||

| Copper (Cu) | Molar Mass: 63.55 g/mol | |

| Nitric Acid (HNO₃) | Molar Mass: 63.01 g/mol | Typically used as a 65-70% aqueous solution. |

| Stoichiometry | Based on the reaction with concentrated nitric acid. | |

| Molar Ratio (Cu:HNO₃) | 1:4 | [4][6] |

| Product | ||

| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | Molar Mass: 241.60 g/mol | [4][12] |

| Reaction Conditions | ||

| Temperature | 20 - 70 °C | The reaction is exothermic and self-sustaining once initiated.[3][5][13] Some protocols suggest a range of 20-100°C for industrial processes.[13] |

| Pressure | Atmospheric | For standard laboratory synthesis. Industrial processes may utilize elevated pressures (0.05 - 0.5 MPa).[13] |

| Reaction Time | 1 - 10 hours | Dependent on the scale, temperature, and form of copper used.[13] For laboratory scale, the reaction is often complete when gas evolution stops.[5] |

| Yield | ||

| Theoretical Yield | 3.80 g of Cu(NO₃)₂·3H₂O per 1 g of Cu | Calculated based on the stoichiometry of the balanced chemical equation. |

| Actual Yield | Variable | Depends on the efficiency of crystallization and recovery. Typically high for this reaction. |

Conclusion

The synthesis of this compound from copper metal and nitric acid is a straightforward yet illustrative chemical transformation. The procedure demands careful attention to safety, particularly due to the corrosive nature of nitric acid and the evolution of toxic nitrogen dioxide gas. By following the detailed protocol and adhering to the safety guidelines, high-purity crystals of this compound can be reliably produced for use in further research and development applications. The quantitative data provided allows for precise control over the stoichiometry and an estimation of the expected yield.

References

- 1. nj.gov [nj.gov]

- 2. homework.study.com [homework.study.com]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 5. The characteristics of copper, and the reaction of the metal with nitric acid | MEL Chemistry [melscience.com]

- 6. brainly.com [brainly.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. labproinc.com [labproinc.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. Copper(II) nitrate - Crystal growing [en.crystalls.info]

- 12. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 13. CN101481133A - Preparation of cupric nitrate solution - Google Patents [patents.google.com]

An In-depth Technical Guide to Copper(II) Nitrate Hydrate (CAS 13778-31-9)

For Researchers and Scientists

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Copper(II) Nitrate Hydrate, CAS number 13778-31-9. The information is intended for researchers, scientists, and professionals in various fields of chemistry and materials science.

Chemical and Physical Properties

This compound is an inorganic compound with the general formula Cu(NO₃)₂·xH₂O. It is a blue crystalline solid that is highly soluble in water and ethanol but insoluble in ethyl acetate.[1][2] The anhydrous form has a molecular weight of 187.56 g/mol .[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 13778-31-9 | [3] |

| Molecular Formula | Cu(NO₃)₂·xH₂O | [3] |

| Molecular Weight (Anhydrous) | 187.56 g/mol | [3] |

| Appearance | Blue solid (crystals, crystalline powder, or chunks) | [3][4][5] |

| Melting Point | 114-114.5 °C (decomposes) | [3][6][4][7][8] |

| Boiling Point | 170 °C (decomposes) | [3] |

| Specific Gravity | 2.32 | [3] |

| Solubility | Soluble in water and ethanol; Insoluble in ethyl acetate | [1][3] |

| Storage Temperature | 2-8°C for prolonged storage | [6][4][7] |

Synthesis and Manufacturing

While detailed proprietary synthesis methods are not publicly available, this compound can be prepared by reacting copper(II) chloride with sodium hydroxide in water.[7] It is commercially available from various chemical suppliers in different purities, including high-purity grades (e.g., 99.99% or 99.999% trace metals basis) for specialized applications.[3][6][9]

Applications in Research and Industry

This compound is a versatile reagent with a range of applications in both academic research and industrial processes.

3.1. Catalysis

A primary application of this compound is as a catalyst in organic synthesis.[1] It is notably used to catalyze the oxidative coupling of 2,6-dimethylphenol to produce a polyphenylene ether polymer, which is a valuable engineering material.[1][2] Additionally, it is a precursor for copper oxide, which itself is a catalyst in numerous organic transformations.[1][2] The "Claycop" reagent, which is hydrated copper nitrate deposited on clay, is employed in various organic reactions, such as the oxidation of dithioacetals to carbonyls and thiols to disulfides.[1][2]

3.2. Materials Science

In materials science, this compound serves as a precursor for the synthesis of various copper-containing nanomaterials. For instance, it can be used to prepare copper oxide (CuO) nanoparticles which exhibit photocatalytic activity.[10] It is also a starting material for the synthesis of delafossite CuGaO₂ (CGO), an electrocatalyst for hydrogen evolution from water splitting.[10] Furthermore, in conjunction with ammonium nitrate, it can be used to prepare p-type semiconductor CuO films.[1][4][5]

3.3. Other Industrial Uses

Beyond catalysis and materials science, this compound finds application in the textile industry and as a polishing agent for other metals.[1][2][4][5] It is also a component in solutions used for various purposes, including petrochemical cracking, water treatment, plating, and in optics and laser applications.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: Safety Information for this compound

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Oxidizing solid, Skin corrosion/irritation, Serious eye damage/eye irritation, Hazardous to the aquatic environment (acute and chronic) | Danger | H272: May intensify fire; oxidizer. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long lasting effects. | P210, P220, P260, P273, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |